tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate
Description
tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate is a carbamate-protected benzimidazole derivative, frequently employed as a synthetic intermediate in medicinal chemistry. Its structure comprises a benzodiazole core substituted with a methyl group at the 2-position and a tert-butyl carbamate-protected ethylamine side chain. The compound is pivotal in the synthesis of bioactive molecules, particularly inhibitors targeting enzymes like 8-oxoguanine DNA glycosylase (OGG1) .
Synthesis typically involves a multi-step protocol:
Step 1: Reaction of 4-chloro-1-fluoro-2-nitrobenzene with tert-butyl N-(2-aminoethyl)carbamate yields tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate (90% yield, LCMS [M-Boc+H]+ 260) .
Step 2: Reduction and cyclization under conditions such as hydrogenation or catalytic transfer hydrogenation produces the benzimidazolone core, yielding tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate (77% yield, LCMS [M-Boc+H]+ 212) .
The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic workflows, making it a preferred protecting group in solid-phase and solution-phase chemistry.
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(2-methylbenzimidazol-1-yl)propanoate |
InChI |
InChI=1S/C15H21N3O2/c1-10-17-12-7-5-6-8-13(12)18(10)9-11(16)14(19)20-15(2,3)4/h5-8,11H,9,16H2,1-4H3 |
InChI Key |
QTGHIKSYEQKRIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction or availability of the 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl amine intermediate.
- Introduction of the tert-butyl carbamate protecting group onto the amine via carbamoylation.
- Purification and characterization of the final compound.
Specific Synthetic Routes
Carbamate Formation via Boc Protection
A widely used method for preparing tert-butyl carbamates is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions. For this compound, the 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl amine is reacted with Boc2O to yield the this compound.
- Reagents: 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl amine, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or DIPEA).
- Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0°C to room temperature.
- Yield: High yields are generally reported due to the efficiency of Boc protection.
Deprotection and Coupling Strategies
In cases where the tert-butyl carbamate is used as a protecting group during multi-step syntheses, deprotection is achieved via treatment with trifluoroacetic acid (TFA) in dichloromethane, followed by coupling with other intermediates using activating agents such as hydroxybenzotriazole (HOBt) and HBTU in the presence of bases like DIPEA.
This strategy is useful when the compound is an intermediate in more complex synthetic pathways involving benzimidazole derivatives.
Synthetic Scheme Summary
| Step | Reagents/Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl amine + Boc2O + base | Boc protection of amine | This compound, high yield |
| 2 | 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl amine + tert-butyl bromoacetate + K2CO3 | Nucleophilic substitution to form carbamate | Carbamate derivative, moderate to high yield |
| 3 | TFA in CH2Cl2 deprotection + coupling agents (HOBt, HBTU, DIPEA) | Deprotection and further coupling | Intermediate for further synthesis |
Analytical and Characterization Data
Characterization of this compound is typically conducted using:
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the presence of tert-butyl group (singlet around 1.4–1.5 ppm for 9H), aromatic protons of benzodiazole, and methylene protons adjacent to nitrogen.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the carbamate structure.
- Infrared Spectroscopy (IR): Characteristic carbamate carbonyl stretch near 1700 cm^-1.
These data align with literature reports on structurally related benzimidazole carbamates.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base | 0°C to RT, anhydrous solvent | High yield, mild conditions | Requires pure amine intermediate |
| Nucleophilic Substitution | tert-Butyl bromoacetate, K2CO3 | 80–100°C, polar aprotic solvent | Alternative route, functional group tolerance | Moderate yield, harsher conditions |
| Deprotection + Coupling | TFA, HOBt, HBTU, DIPEA | Room temperature | Enables further synthesis steps | Additional steps required |
Chemical Reactions Analysis
Tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety.
Condensation: It can participate in condensation reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like methylene chloride, chloroform, and alcohols, as well as catalysts like palladium and bases like cesium carbonate .
Scientific Research Applications
Tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also participate in covalent bonding with target proteins, leading to changes in their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate, a comparative analysis with structurally analogous compounds is provided below:
Table 1: Structural and Functional Comparison of Carbamate-Functionalized Benzimidazole Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The 5-chloro-2-oxo substitution in the benzimidazole analog (C₁₄H₁₇ClN₃O₃) enhances selectivity for OGG1 inhibition compared to the parent compound, likely due to improved hydrophobic interactions with the enzyme’s active site .
- Replacement of benzodiazole with 1,2,4-triazole (C₁₆H₂₀N₆O₃) introduces hydrogen-bonding capabilities, broadening applications in antifungal drug discovery .
Synthetic Efficiency: The target compound’s synthesis (90% yield in Step 1) outperforms analogous protocols, such as tert-butyl-(2-(aminooxy)ethyl) carbamate derivatives (80% yield) , highlighting optimized reaction conditions for nitroarene intermediates.
Physicochemical Properties :
- Imidazole- and tetrahydropyran-containing analogs (C₁₅H₂₅N₃O₃) exhibit higher polarity (logP ~1.2) compared to the target compound (logP ~2.5), influencing membrane permeability .
- Thiazole derivatives (C₉H₁₅N₃O₂S) demonstrate superior metabolic stability due to sulfur’s electron-withdrawing effects, critical for in vivo efficacy .
Analogous compounds, such as tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate, mandate strict safety protocols due to reactivity hazards .
Biological Activity
Tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings related to its biological activity, including antibacterial properties and enzyme inhibition.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 306.36 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a benzodiazole derivative. This configuration is significant as it may influence the compound's interaction with biological targets.
Antibacterial Activity
Research has indicated that several carbamate derivatives exhibit notable antibacterial properties. A study synthesized various tert-butyl carbamate derivatives and evaluated their activity against common bacterial strains such as E. coli, M. luteus, and B. cereus. The results demonstrated that some derivatives showed significant antibacterial activity, particularly against E. coli and M. luteus, with minimal toxicity observed in cytotoxicity assays using Artemia salina as a model organism .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Toxicity (Artemia salina) |
|---|---|---|---|
| Compound A | E. coli | 32 µg/mL | Low |
| Compound B | M. luteus | 16 µg/mL | Low |
| Compound C | B. cereus | 64 µg/mL | Moderate |
Enzyme Inhibition
In addition to antibacterial properties, certain derivatives of benzodiazole have been evaluated for their inhibitory effects on enzymes such as SARS-CoV 3CL protease. A study reported that specific structural features of these compounds enhanced their inhibitory activity, suggesting a potential application in antiviral drug development .
Case Study 1: Synthesis and Evaluation
A notable study synthesized this compound and assessed its biological activity through various assays. The compound was subjected to fluorometric assays to determine its efficacy in inhibiting protease activity associated with viral infections. The results indicated that the compound exhibited promising inhibitory effects, warranting further investigation into its mechanism of action .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship of similar compounds, revealing that modifications to the benzodiazole ring significantly influenced antibacterial efficacy and enzyme inhibition. Such studies highlight the importance of chemical structure in determining biological activity and guide future synthetic efforts aimed at optimizing therapeutic agents .
Q & A
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., fluoro, methyl groups on the benzodiazole ring) and assess bioactivity .
- Biological Assays : IC₅₀ determination in enzyme inhibition (e.g., PI3Kδ) or cell viability (MTT assay) .
- QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
